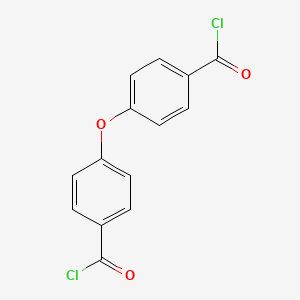
4,4'-Oxybisbenzoyl chloride
描述
4,4’-Oxybisbenzoyl chloride is a white crystalline solid characterized by its benzoyl chloride functional groups. This compound is also known by other names such as 4,4’-Dicarboxylic acid diphenyl oxide dichloroanhydride and p,p’-Oxybis(benzoyl chloride) .
准备方法
4,4’-Oxybisbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of 4,4’-oxybisbenzaldehyde with chlorine. This chlorination reaction is carried out in a fluorine-containing aromatic compound as an inert solvent or in a molten state without solvent . Another method involves the use of phosgene, thionyl chloride, phosphorus pentachloride, or phosphorus trichloride as chlorinating agents . Industrial production methods focus on achieving high reaction yields and economic efficiency by optimizing reaction conditions and minimizing the use of solvents .
化学反应分析
4,4’-Oxybisbenzoyl chloride undergoes various types of chemical reactions, including substitution reactions. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively . Common reagents used in these reactions include thionyl chloride and phosphorus trichloride . The major products formed from these reactions are typically amides and esters, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers .
科学研究应用
4,4’-Oxybisbenzoyl chloride has a wide range of scientific research applications. In chemistry, it is used as a monomer in the preparation of high-performance polymers, such as low-temperature curing photosensitive polymers . In biology and medicine, it serves as a reagent for the synthesis of various bioactive compounds and pharmaceuticals .
作用机制
The mechanism of action of 4,4’-Oxybisbenzoyl chloride involves its reactivity with nucleophiles. The benzoyl chloride functional groups in the compound are highly reactive towards nucleophiles, leading to the formation of amides and esters . This reactivity is facilitated by the electron-withdrawing nature of the benzoyl chloride groups, which makes the carbonyl carbon more susceptible to nucleophilic attack .
相似化合物的比较
4,4’-Oxybisbenzoyl chloride can be compared with other similar compounds such as benzoyl chloride and terephthaloyl chloride. While benzoyl chloride is a simpler molecule with only one benzoyl chloride group, 4,4’-Oxybisbenzoyl chloride has two benzoyl chloride groups connected by an oxygen atom, making it more versatile in its applications . Terephthaloyl chloride, on the other hand, has two benzoyl chloride groups connected by a benzene ring, which gives it different reactivity and applications . The unique structure of 4,4’-Oxybisbenzoyl chloride allows it to be used in the synthesis of more complex molecules and high-performance polymers .
Similar Compounds
- Benzoyl chloride
- Terephthaloyl chloride
- Isophthaloyl chloride
- Phosgene
属性
IUPAC Name |
4-(4-carbonochloridoylphenoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWBBMPVXVSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221810 | |
| Record name | Benzoyl chloride, p,p'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7158-32-9 | |
| Record name | 4,4′-Oxydibenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7158-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, p,p'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, p,p'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Oxybis(benzoyl Chloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-Oxybisbenzoyl chloride in the synthesis of positive-tone photo-patternable poly(benzoxazole)s?
A1: this compound acts as a monomer in the polycondensation reaction with 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-AP-AF) and an end-capping agent like maleic anhydride. [, ] This reaction forms the precursor polymer, poly(o-hydroxyamide) (PHA). The PHA, when combined with a photo-sensitizer like diazonaphthoquinone (DNQ), forms the photoresist material. [, ] Upon UV irradiation and development, the PHA undergoes thermal cyclization to form the final polybenzoxazole (PBO) pattern. [, ]
Q2: How does varying the concentration of maleic anhydride, used as an end-capper alongside this compound, affect the properties of the synthesized polybenzoxazole?
A2: The concentration of maleic anhydride influences the degree of polymerization of the PHA precursor. [] Higher maleic anhydride content leads to shorter polymer chains, impacting the photolithographic properties of the final PBO. This effect is observed in the dissolution rate of the exposed areas in the developer solution (2.38 wt.% tetramethylammonium hydroxide) and the shrinkage ratio of the final PBO patterns after thermal treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)

